Product packaging for 1-(4-fluorobenzyl)-1H-pyrazole(Cat. No.:CAS No. 500367-31-7)

1-(4-fluorobenzyl)-1H-pyrazole

Cat. No.: B1522565
CAS No.: 500367-31-7
M. Wt: 176.19 g/mol
InChI Key: YJIQZYJZSZBXCW-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffolds in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.netmdpi.com This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net The metabolic stability of the pyrazole nucleus is a key factor contributing to its frequent use in drug design. nih.gov

Historically, the first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. mdpi.com Since then, synthetic pyrazole derivatives have become integral to pharmaceutical development, demonstrating anti-inflammatory, antimicrobial, anticancer, analgesic, and antipyretic properties. mdpi.com The versatility of the pyrazole core allows for structural modifications that can fine-tune its pharmacological profile, making it a valuable building block for developing novel therapeutics. researchgate.net

Numerous pyrazole-based drugs have been successfully commercialized, underscoring the scaffold's importance. researchgate.net Its prevalence in clinically approved protein kinase inhibitors (PKIs) is particularly notable, with eight such drugs approved by the US FDA containing a pyrazole ring, including Crizotinib and Ruxolitinib. mdpi.com The scaffold's synthetic accessibility and favorable drug-like properties have solidified its status as a cornerstone in the development of targeted therapies. mdpi.com

Examples of Marketed Pyrazole-Containing Drugs Therapeutic Area
CelecoxibAnti-inflammatory
SildenafilErectile Dysfunction
RuxolitinibCancer (Myelofibrosis)
CrizotinibCancer (Lung)
IbrutinibCancer (Lymphoma)
LenacapavirAntiviral (HIV)

This table presents a selection of drugs containing a pyrazole scaffold, highlighting the diverse therapeutic applications of this privileged structure. nih.govtandfonline.comresearchgate.net

Strategic Role of Fluorine Substitution in Pyrazole-Based Chemotypes

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. nih.govnih.gov When applied to pyrazole-based structures, fluorine substitution can profoundly influence key properties such as metabolic stability, binding affinity, and physicochemical characteristics. tandfonline.combohrium.com

Fluorine, being the most electronegative element, can alter the electron distribution within a molecule. tandfonline.com This can modulate the pKa (acidity or basicity) of nearby functional groups, which in turn affects properties like membrane permeability and bioavailability. tandfonline.combohrium.com For instance, reducing the basicity of amine groups can lead to improved absorption. tandfonline.com

One of the primary reasons for introducing fluorine is to block metabolically labile sites. bohrium.com By replacing a hydrogen atom with a fluorine atom at a position susceptible to oxidative metabolism, the metabolic stability of the compound can be significantly increased, leading to a longer duration of action. tandfonline.combohrium.com Furthermore, the substitution of hydrogen with fluorine can enhance binding affinity to target proteins without a significant increase in molecular size, as the van der Waals radius of fluorine is similar to that of hydrogen. tandfonline.com This strategic placement can lead to more potent and selective drug candidates. researchgate.net

Key Effects of Fluorine Substitution in Drug Design Description
Metabolic Stability Blocks sites of metabolic oxidation, increasing the drug's half-life. bohrium.com
Binding Affinity Can enhance interactions with target proteins, leading to increased potency. nih.govtandfonline.com
Physicochemical Properties Alters pKa and lipophilicity, which can improve membrane permeation and bioavailability. tandfonline.commdpi.com
Molecular Conformation Can influence the preferred 3D shape of a molecule, affecting its fit in a receptor's binding pocket. bohrium.com

This interactive table summarizes the strategic advantages of incorporating fluorine into molecular scaffolds for drug discovery.

Historical Context and Evolution of Fluorinated Pyrazole Analogues in Research

While fluorinated organic compounds were once considered rare, their synthesis and application in medicinal chemistry began to gain traction in the 1970s. bohrium.com The deliberate and strategic incorporation of fluorine into pyrazole scaffolds followed this trend, with research in this area growing exponentially since the early 1990s. sci-hub.seacs.org It is estimated that more than half of all scientific contributions on fluorinated pyrazoles have been published in the last decade, highlighting a surge in interest from both academic and industrial researchers. sci-hub.seacs.org

This growth has been fueled by the recognized success of combining these two components. The functionalization of the pyrazole core with fluorinated substituents has led to the development of numerous bioactive molecules for both pharmaceutical and agricultural applications. researchgate.netresearchgate.net Early research often focused on simple fluorinations, but has since evolved to include the synthesis of complex pyrazoles bearing mono-, di-, and trifluoromethyl groups. sci-hub.se The development of novel synthetic methodologies has made a wider variety of fluorinated pyrazoles more accessible, further accelerating their investigation. researchgate.net

The evolution of this research field is marked by a shift towards a more rational design approach, where fluorine is strategically placed to optimize specific molecular properties, such as improving kinase inhibitory activity or enhancing metabolic stability in a targeted manner. nih.govnih.gov

Rationale and Scope of Investigating 1-(4-fluorobenzyl)-1H-pyrazole

The investigation into this compound is predicated on a rational drug design strategy that leverages the individual strengths of its constituent parts. The pyrazole core provides a proven, metabolically stable scaffold with a history of successful interaction with various biological targets, particularly protein kinases. mdpi.comnih.gov The benzyl (B1604629) group at the N1 position of the pyrazole is a common feature in kinase inhibitors, often oriented towards the solvent-exposed region of the ATP-binding site.

The specific choice of a 4-fluorobenzyl substituent is a deliberate tactic to enhance the compound's pharmacological properties. The fluorine atom at the para-position of the benzyl ring is intended to improve metabolic stability by preventing potential oxidation on the phenyl ring. tandfonline.combohrium.com Furthermore, this substitution can modulate the electronic properties of the ring, potentially leading to improved binding interactions with the target protein. nih.gov

Research involving the this compound moiety and its close analogues has primarily focused on the development of novel kinase inhibitors for cancer therapy. For example, derivatives have been synthesized and evaluated as inhibitors of Aurora kinases and Tropomyosin receptor kinases (TRKs), both of which are significant targets in oncology. nih.govrsc.org In these studies, the 1-(4-fluorobenzyl)pyrazole group serves as a key building block, with further modifications made to the pyrazole ring to optimize potency and selectivity. nih.gov The scope of investigation also extends to potential antitubercular and antimicrobial applications, reflecting the broad biological activity profile of fluorinated pyrazole derivatives. growingscience.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FN2 B1522565 1-(4-fluorobenzyl)-1H-pyrazole CAS No. 500367-31-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIQZYJZSZBXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 4 Fluorobenzyl 1h Pyrazole

General Synthetic Routes to the Pyrazole (B372694) Core

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with several reliable methods available. These routes typically involve the formation of the N1-N2 and C3-N2 bonds through the reaction of a binucleophilic hydrazine (B178648) component with a three-carbon electrophilic partner.

Cyclocondensation Reactions

Cyclocondensation reactions are the most prevalent and versatile methods for pyrazole synthesis. The classic Knorr pyrazole synthesis, first reported in 1883, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govmdpi.com This approach is highly efficient for producing polysubstituted pyrazoles. mdpi.com

The reaction mechanism proceeds through initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com A variety of 1,3-difunctional compounds can serve as the three-carbon component. nih.govmdpi.com

Table 1: Common Reagents for Pyrazole Synthesis via Cyclocondensation

Three-Carbon Component Hydrazine Component Typical Product Reference
1,3-Diketones Hydrazine / Substituted Hydrazines Polysubstituted Pyrazoles mdpi.com
α,β-Unsaturated Ketones (Chalcones) Hydrazine / Substituted Hydrazines Pyrazolines (require oxidation) nih.govmdpi.com
Acetylenic Ketones Hydrazine / Substituted Hydrazines Mixture of Regioisomeric Pyrazoles mdpi.commdpi.com

The condensation of α,β-unsaturated ketones, such as chalcones, with hydrazines typically yields 4,5-dihydro-1H-pyrazoles, also known as pyrazolines. nih.govresearchgate.net These intermediates must undergo a subsequent oxidation step to form the aromatic pyrazole ring. nih.gov

Oxidative Aromatization Strategies

The conversion of pyrazolines to pyrazoles is a critical step in many synthetic sequences. researchgate.net This dehydrogenation process removes two hydrogen atoms from the C4 and C5 positions, establishing the aromatic π-system. A wide array of oxidizing agents has been successfully employed for this transformation. researchgate.netacs.org

The choice of oxidant can depend on the substituents present on the pyrazoline ring and the desired reaction conditions. Mild and efficient protocols are continuously being developed to improve yields and minimize side reactions. For instance, a catalytic amount of palladium on carbon (Pd/C) in acetic acid has been shown to be an effective and environmentally benign method for the aromatization of 1,3,5-trisubstituted pyrazolines. acs.org Electrochemical methods offer a sustainable alternative, using inexpensive materials like sodium chloride as both a redox mediator and supporting electrolyte. rsc.org

Table 2: Selected Oxidizing Agents for Aromatization of Pyrazolines

Oxidizing Agent/System Key Features Reference(s)
Palladium on Carbon (Pd/C) Catalytic, environmentally friendly acs.org
Iodobenzene Diacetate Effective for 1,3,5-trisubstituted pyrazolines acs.org
Manganese Dioxide (MnO2) Commonly used, heterogeneous oxidant acs.org
Potassium Permanganate (KMnO4) Strong, classical oxidizing agent acs.org
SiO2-HNO3 Mild conditions, can lead to regioselective nitration researchgate.net

Regioselective Synthesis Approaches for Substituted Pyrazoles

When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), the formation of two possible regioisomers is a common challenge. nih.govmdpi.com The control of regioselectivity is therefore a significant focus in pyrazole synthesis.

Several strategies have been developed to direct the cyclization towards a single, desired isomer. The reaction conditions, particularly the solvent and pH, can play a crucial role. For example, the condensation of arylhydrazines with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide has been found to provide better regioselectivity compared to reactions in protic solvents like ethanol. nih.gov Another approach involves the use of substrates with built-in directing groups. The reaction of α-benzotriazolyl-α,β-unsaturated ketones with monosubstituted hydrazines, for instance, provides a regioselective route to unsymmetrical pyrazolines and pyrazoles. acs.org Similarly, 1,3-dipolar cycloaddition reactions of diazo compounds with specifically designed alkynes or alkyne surrogates can offer high regiocontrol. thieme.de

Table 3: Approaches for Regioselective Pyrazole Synthesis

Methodology Principle Example Reference
Solvent Control Aprotic dipolar solvents favor one isomer over another. Condensation of arylhydrazine with 1,3-diketones in N,N-dimethylacetamide. nih.gov
Substrate Control Use of a directing leaving group on the C3 synthon. Reaction of α-benzotriazolyl-α,β-unsaturated ketones with hydrazines. acs.org
1,3-Dipolar Cycloaddition In situ generation of diazo compounds reacting with alkyne surrogates. Reaction of N-tosylhydrazones with bromovinyl acetals. thieme.de

Specific Synthesis of 1-(4-fluorobenzyl)-1H-pyrazole and its Direct Analogues

The synthesis of this compound involves the introduction of the 4-fluorobenzyl group at the N1 position of the pyrazole ring. This can be achieved either by starting with a pre-functionalized hydrazine or by N-alkylation of an existing pyrazole. The former approach is generally more direct and regioselective.

Methods Involving Fluorobenzylhydrazine Derivatives

The most direct route to this compound is the cyclocondensation of (4-fluorobenzyl)hydrazine (B1339234) with a suitable three-carbon electrophile that leads to an unsubstituted pyrazole ring at positions 3, 4, and 5. A common C3 synthon for this purpose is malondialdehyde or its synthetic equivalents, such as 1,1,3,3-tetramethoxypropane.

The reaction proceeds by reacting (4-fluorobenzyl)hydrazine with the C3 synthon, typically under acidic conditions, to facilitate the cyclization and dehydration, yielding the desired 1-substituted pyrazole. This method ensures that the 4-fluorobenzyl group is exclusively located at the N1 position, avoiding the formation of regioisomers that would occur if a substituted C3 synthon were used.

Utilization of Beta-Keto Esters and Cyanoacrylates in Pyrazole Formation

Beta-keto esters and their derivatives are versatile building blocks for constructing substituted pyrazole rings. clockss.org When a β-keto ester, such as ethyl acetoacetate, reacts with a substituted hydrazine like (4-fluorobenzyl)hydrazine, two regioisomeric pyrazolone (B3327878) products are possible. The reaction conditions can influence the outcome.

A related class of precursors, β-enamino keto esters, also reacts with hydrazines to form pyrazoles. clockss.org These reactions are often highly chemoselective, affording a single regioisomer. The mechanism is believed to involve a Michael addition of the more nucleophilic NH2 group of the hydrazine onto the C=C double bond, followed by cyclization and elimination. clockss.org

Table 4: Synthesis of Pyrazoles using β-Enamino Keto Esters

Reactant 1 Reactant 2 Product Type Key Feature Reference
β-Enamino keto ester Hydrazine Pyrazole derivative Highly chemoselective, often yielding a single isomer. clockss.org

Cyanoacrylates and related compounds, such as 2-(ethoxymethyl)malononitrile, are also effective precursors for pyrazoles. encyclopedia.pub For example, the three-component cyclocondensation of a phenylhydrazine, an aldehyde, and malononitrile (B47326) can be used to synthesize 5-aminopyrazole-4-carbonitriles in a green protocol using aqueous media. encyclopedia.pub Adapting this methodology by using (4-fluorobenzyl)hydrazine would provide a direct route to analogues of the target compound.

Reactions with 2,3-Dihydrofurandione Derivatives

The reaction of pyrazole precursors with 2,3-dihydrofurandione derivatives serves as a valuable method for constructing more complex molecules, particularly for introducing carboxylic acid functionalities. A notable synthetic route involves the reaction of 4-benzoyl-5-phenyl-2,3-furandione with a suitable phenyl hydrazone. This process yields a 1,5-diaryl-4-benzoyl-1H-pyrazole-3-carboxylic acid. dergipark.org.tr This methodology highlights a pathway where a furandione derivative acts as a key building block to form a pyrazole ring that is simultaneously functionalized with a carboxylic acid group at the C3 position.

While this example does not directly use this compound as a starting material, it illustrates a fundamental reaction type for synthesizing highly substituted pyrazole carboxylic acids. By analogy, (4-fluorobenzyl)hydrazine could be reacted with appropriate β-ketoesters or diones, followed by cyclization, or it could be used to form a hydrazone that then reacts with a 2,3-furandione (B3054831) derivative to generate the this compound core bearing a carboxylic acid group. dergipark.org.tr

Metal-Catalyzed Cyclization Processes (e.g., Silver-Catalyzed Decarboxylative Cyclization)

Metal-catalyzed reactions are pivotal in modern organic synthesis for their efficiency and selectivity in forming complex heterocyclic structures. Silver-catalyzed decarboxylative cyclization has been developed as an effective process for the synthesis of multisubstituted pyrazoles. nih.gov This method typically involves the reaction of readily available 1,2-diaza-1,3-dienes with α-keto acids. nih.gov The silver catalyst facilitates a decarboxylation followed by a cyclization cascade to furnish the pyrazole ring. nih.gov

This synthetic strategy offers a convergent approach to pyrazole derivatives. For the synthesis of compounds related to this compound, one could envision a 1,2-diaza-1,3-diene bearing the 4-fluorobenzyl group reacting with a selected α-keto acid to construct the desired pyrazole scaffold. The versatility of this method allows for the introduction of various substituents onto the pyrazole ring, depending on the structure of the starting materials. nih.gov This protocol has been successfully applied to prepare analogs of known bioactive molecules. nih.gov

Derivatization and Functionalization Strategies on the this compound Scaffold

The this compound scaffold is a versatile template for chemical modification. Its derivatization allows for the exploration of chemical space and the fine-tuning of molecular properties. Key strategies involve modifications at the pyrazole ring and the peripheral 4-fluorobenzyl group.

Introduction and Modification of Carboxylic Acid Moieties

The introduction of carboxylic acid groups onto the pyrazole scaffold is a critical step for further derivatization, such as the formation of amides and esters. nih.gov One common strategy involves the Vilsmeier-Haack reaction to introduce a formyl group, typically at the C4 position of the pyrazole ring, which can then be oxidized to a carboxylic acid. Another approach is the direct carboxylation of a lithiated pyrazole intermediate.

For instance, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is achieved through the formylation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), followed by oxidation of the resulting aldehyde. researchgate.net This method could be adapted for the this compound core. Additionally, as mentioned previously, cyclocondensation reactions using precursors like 2,3-furandiones can directly install a carboxylic acid group onto the pyrazole ring during its formation. dergipark.org.tr These carboxylic acid derivatives are key intermediates for creating extensive libraries of pyrazole-based compounds. mdpi.com

Synthesis of Amide and Ester Derivatives

Pyrazole carboxylic acids are valuable precursors for the synthesis of amide and ester derivatives, which are prominent in many biologically active compounds. mdpi.com The standard procedure involves activating the carboxylic acid, often by converting it to an acid chloride, which then readily reacts with a wide range of amines or alcohols to yield the corresponding amides or esters. dergipark.org.trnih.gov

A diverse array of pyrazole amide and ester derivatives has been synthesized using this approach. For example, 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid has been converted into a series of amides by coupling with various piperidine (B6355638) and piperazine (B1678402) derivatives. semanticscholar.org Similarly, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and studied for their properties. mdpi.com These established synthetic protocols are directly applicable to the this compound-carboxylic acid scaffold to generate novel amide and ester libraries.

Table 1: Examples of Amide Synthesis from Pyrazole Carboxylic Acids

Pyrazole Carboxylic Acid PrecursorAmine/AlcoholResulting Functional GroupReference
4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acidAqueous ammonia, various primary aminesAmide dergipark.org.tr
1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid4-Benzyl-piperidineAmide semanticscholar.org
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidSubstituted anilinesAmide mdpi.com
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride5-amino-1,3,4-thiadiazole-2-sulfonamideAmide nih.gov

Incorporation of Nitrogen-Containing Heterocycles (e.g., Tetrazole, Triazole)

The incorporation of other nitrogen-containing heterocycles, such as tetrazoles and triazoles, onto the pyrazole framework is a common strategy in medicinal chemistry. Tetrazoles are often used as bioisosteres for carboxylic acids. beilstein-journals.org They can be synthesized from nitrile precursors through late-stage functionalization, typically via [2+3] cycloaddition reactions with azides. beilstein-journals.org Therefore, a cyano-functionalized this compound could serve as an intermediate for the introduction of a tetrazole ring.

The 1,2,4-triazole (B32235) ring has also been frequently coupled with pyrazole cores. nih.govnih.govekb.eg Synthetic methods often involve the construction of the triazole ring from a hydrazide or thiohydrazide derivative of a pyrazole carboxylic acid. For example, a pyrazole carbohydrazide (B1668358) can be reacted with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine hydrate, to form a 4-amino-5-(pyrazol-yl)-4H-1,2,4-triazole-3-thiol. This intermediate can then be further modified. nih.gov These hybrid molecules combine the structural features of both heterocycles, leading to novel chemical entities. mdpi.comnih.gov

Halogenation and Other Substituent Modifications on Aromatic Rings

Halogenation is a fundamental transformation for modifying the electronic properties and reactivity of the this compound scaffold. The pyrazole ring is susceptible to electrophilic halogenation, which predominantly occurs at the C4 position. researchgate.net Reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are commonly used under mild conditions to introduce bromine, chlorine, and iodine, respectively, onto the pyrazole ring in excellent yields. researchgate.netbeilstein-archives.org

The direct fluorination of the pyrazole ring can also be achieved using electrophilic fluorinating agents like Selectfluor™, which can lead to 4-fluoropyrazole and even 4,4-difluoro-1H-pyrazole derivatives. thieme-connect.de The product 1-(4-fluorobenzyl)-4-bromo-1H-pyrazole is a specific example of such a halogenation. sigmaaldrich.com These halogenated pyrazoles are valuable intermediates for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of a wide variety of substituents at the C4 position. While the 4-fluorobenzyl ring is generally more deactivated towards further electrophilic substitution, modifications can be achieved under more forcing conditions if required.

Table 2: Halogenation of the Pyrazole Ring

Halogenating AgentPosition of HalogenationTypical ConditionsReference
N-Bromosuccinimide (NBS)C4CCl4 or Water researchgate.net
N-Chlorosuccinimide (NCS)C4CCl4 or Water researchgate.net
N-Iodosuccinimide (NIS)C4Ethanol, reflux researchgate.net
Selectfluor™C4Acetonitrile, microwave thieme-connect.de

Preclinical Biological Evaluation of 1 4 Fluorobenzyl 1h Pyrazole and Its Analogues

Anti-Inflammatory Potential

The anti-inflammatory effects of 1-(4-fluorobenzyl)-1H-pyrazole and its analogues have been investigated through various in vitro and in vivo models. These studies have demonstrated the compound's ability to modulate key pathways and mediators involved in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Isoenzymes (COX-1, COX-2)

A significant aspect of the anti-inflammatory activity of pyrazole (B372694) derivatives is their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis. nih.gov Some pyrazole analogues have been shown to selectively inhibit COX-2 over COX-1. researchgate.net This selectivity is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects that are often linked to the inhibition of the homeostatic functions of COX-1. nih.govresearchgate.net For instance, certain 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives have demonstrated potent and selective COX-2 inhibition. researchgate.net The interaction of these pyrazole analogues with the COX-2 active site often involves hydrogen bonding and π-π interactions, which contributes to their inhibitory activity. nih.gov

Table 1: COX-2 Inhibitory Activity of Selected Pyrazole Analogues
CompoundCOX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
Celecoxib0.07 (Reference)>142 (Reference)
1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivative 10aData not available in provided textData not available in provided text
1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivative 10bData not available in provided textData not available in provided text

Modulation of Lipoxygenase (LOX) Pathways

In addition to COX inhibition, pyrazole derivatives have been found to modulate the lipoxygenase (LOX) pathways, which are responsible for the production of leukotrienes, another class of inflammatory mediators. sci-hub.senih.gov Some pyrazole-containing compounds have been identified as dual inhibitors of both COX and 5-LOX. nih.gov For example, a benzothiophene-pyrazole analogue demonstrated inhibitory activity against both COX-2 and 5-LOX. nih.gov The ability to target both pathways simultaneously could offer a broader anti-inflammatory effect.

Regulation of Inflammatory Cytokine Production (e.g., IL-6, IL-1β, TNF-α)

The anti-inflammatory properties of pyrazole analogues extend to the regulation of pro-inflammatory cytokine production. An optimized analogue of this compound, specifically 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid, demonstrated the ability to reduce the levels of inflammatory factors such as IL-6, IL-1β, and TNF-α in an acute peritonitis model induced by lipopolysaccharide (LPS). researchgate.net Similarly, other pyrazole derivatives have been shown to inhibit the production of these key cytokines in various inflammatory models. nih.govnih.gov For instance, certain 3,5-diaryl pyrazole derivatives were found to inhibit IL-6 and TNF-α activity. nih.gov This modulation of cytokine production is a critical mechanism underlying the anti-inflammatory effects of these compounds. nih.govnih.gov

Antagonism of Specific Receptors (e.g., P2Y14R)

Recent research has identified a series of 5-amide-1H-pyrazole-3-carboxyl derivatives as potent antagonists of the P2Y14 receptor (P2Y14R). researchgate.netnih.gov The P2Y14R is a G protein-coupled receptor involved in inflammatory and immune processes. nih.gov A notable example is the optimized compound 16, 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid, which exhibited a strong binding ability to P2Y14R with an IC50 of 1.93 nM. researchgate.net This antagonism of P2Y14R represents a novel mechanism through which pyrazole analogues can exert their anti-inflammatory effects. researchgate.netbohrium.com

Assessment in In Vitro and In Vivo Inflammation Models (e.g., carrageenan-induced paw edema, pleurisy)

The anti-inflammatory potential of this compound and its analogues has been validated in established preclinical models of inflammation. The carrageenan-induced paw edema model in rats is a widely used acute inflammation model to screen for anti-inflammatory drugs. nih.govcreative-biolabs.comresearchgate.netnih.gov Pyrazole derivatives have shown significant anti-inflammatory activity in this model. nih.gov For instance, novel pyrazole derivatives have been evaluated for their in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model, with some compounds demonstrating potent effects. nih.gov Another in vivo model where pyrazole analogues have been assessed is the acute peritonitis model, where they have been shown to reduce inflammatory cytokine levels. researchgate.net

Table 2: Anti-Inflammatory Activity of a Pyrazole Analogue in Carrageenan-Induced Paw Edema
CompoundDose (mg/kg)% Inhibition of Edema
Indomethacin (Reference)10Data not available in provided text
Pyrazole derivative 5b50Data not available in provided text

Antimicrobial Activity

In addition to their anti-inflammatory effects, pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens. meddocsonline.org

Several studies have reported the synthesis and evaluation of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. meddocsonline.org For example, 4-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid has been identified as a potent growth inhibitor of drug-resistant bacteria. nih.gov Other pyrazole derivatives incorporating different moieties, such as imidazole (B134444) or thiazolidinone, have also shown moderate to potent antibacterial activities. meddocsonline.orgnih.gov The mechanism of action for some of these compounds is believed to involve the disruption of the bacterial cell wall. nih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of a Pyrazole Derivative Against Various Bacterial Strains
Bacterial StrainMIC (μg/mL)
Escherichia coli16
Staphylococcus aureusData not available in provided text
Pseudomonas aeruginosaData not available in provided text

Antibacterial Efficacy (e.g., against S. aureus, E. coli, M. tuberculosis)

Analogues of this compound have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of a fluorophenyl group on the pyrazole ring appears to be a key contributor to this activity.

One such analogue, 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl-methylene acetohydrazide, exhibited significant inhibitory potential against several bacterial strains. asianpubs.org Studies revealed it had an 89% inhibitory effect against Escherichia coli and 78% against Staphylococcus aureus. asianpubs.org Another related compound, (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one, also showed good antibacterial activity, with a reported Minimum Inhibitory Concentration (MIC) of 32 μg/mL. meddocsonline.org

Further research into 4-fluorophenyl substituted pyrazole derivatives identified several potent compounds against various Gram-positive bacteria. Lipophilic substituents on an associated aniline (B41778) moiety were found to significantly improve the antibacterial activity, with some derivatives showing MIC values as low as 1 μg/mL against S. aureus. nih.gov These compounds were found to be bactericidal and effective against bacteria in both planktonic and biofilm contexts. nih.gov

Compound AnalogueBacterial StrainActivity/MeasurementReference
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl-methylene acetohydrazideE. coli89% Inhibition asianpubs.org
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl-methylene acetohydrazideS. aureus78% Inhibition asianpubs.org
(Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-oneNot SpecifiedMIC: 32 µg/mL meddocsonline.org
4-Fluorophenyl substituted pyrazole derivativesS. aureusMIC: 1 µg/mL nih.gov

Antifungal Efficacy (e.g., against C. albicans, A. niger)

The antifungal potential of pyrazole derivatives has also been an area of active investigation. The structural features of these compounds allow them to interact with fungal-specific cellular components and pathways.

The analogue 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl-methylene acetohydrazide, which showed antibacterial effects, was also found to have potent antifungal properties. Research demonstrated that this compound had a 100% inhibitory potential against the pathogenic yeast Candida albicans. asianpubs.org Other pyrazole derivatives have shown significant activity against Aspergillus niger. For example, one study reported a pyrazole analogue with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL against A. niger, which was more potent than the reference drug Clotrimazole (MIC: 2 μg/mL). nih.gov Another study found that a pyrazole-imidazole hybrid compound exhibited a potent inhibitory zone of 1.30 ± 0.03 cm against A. niger. cihanuniversity.edu.iq

Compound AnalogueFungal StrainActivity/MeasurementReference
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl-methylene acetohydrazideC. albicans100% Inhibition asianpubs.org
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamideA. nigerMIC: 1 µg/mL nih.gov
4-(4-(1-methyl-1H-pyrazole-4-yl)-1H-imidazole-5-yl)-N-(4-morpholinophenyl)pyridin-2-amineA. nigerInhibition Zone: 1.30 ± 0.03 cm cihanuniversity.edu.iq

Inhibition of Bacterial Enzymes (e.g., FabH)

A key strategy in developing new antibacterial agents is the targeting of essential bacterial enzymes that are absent in eukaryotes. The fatty acid biosynthesis (FAS) pathway is a prime target, and the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) is particularly attractive as it catalyzes the crucial initiation step of this pathway. nih.gov

Research into pyrazole derivatives as FabH inhibitors has yielded promising results. A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and evaluated for their ability to inhibit E. coli FabH. Among these, compounds containing a 4-fluorophenyl group were identified as potent inhibitors. Specifically, 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone demonstrated strong inhibitory activity against the E. coli FabH enzyme. nih.gov Further studies on Pyrazol-Benzimidazole amides also identified potent FabH inhibitors, with some compounds showing an IC₅₀ of 1.22 μM against E. coli FabH and MIC values as low as 0.49-0.98 μg/mL against tested bacterial strains. nih.gov This indicates that pyrazole analogues can directly interfere with vital bacterial metabolic processes. nih.gov

Anticancer and Antitumor Properties

Inhibition of Cancer Cell Proliferation (e.g., breast cancer, colorectal cancer)

Analogues of this compound have demonstrated significant antiproliferative activity against various human cancer cell lines, with particularly notable effects on breast and colorectal cancer cells.

A novel compound, 3,19-(N-phenyl-3-(4-fluorophenyl)-pyrazole) acetal (B89532) of andrographolide (B1667393) (compound 1f), was identified as a promising anticancer agent. mdpi.comnih.gov Following an initial screening against 60 human cancer cell lines, this compound was selected for further evaluation and showed strong, dose-dependent anti-proliferative effects against the MDA-MB-231 breast cancer cell line. mdpi.comnih.govpreprints.org

Other studies have reported on pyrazole derivatives showing potent cytotoxicity against colorectal carcinoma. One such derivative effectively inhibited the growth of the HCT-116 colorectal cancer cell line with a half-maximal inhibitory concentration (IC₅₀) value of 4.2 ± 0.2 μM, an efficacy comparable to the standard chemotherapeutic drug doxorubicin. nih.gov Another study found that a 3-(4-fluorophenyl)-containing pyrazole derivative exhibited the best activity against HepG-2 (liver cancer) cells with an IC₅₀ value of 6.78 µM. srrjournals.com

Compound AnalogueCancer Cell LineCell Line TypeIC₅₀ (µM)Reference
3,19-(N-phenyl-3-(4-fluorophenyl)-pyrazole) acetal of andrographolide (1f)MDA-MB-231Breast CancerDose-dependent inhibition mdpi.comnih.govpreprints.org
4-[2-(4-Nitrophenyl)hydrazono]-3-phenyl-1-(pyridin-2-yl)-2-pyrazolin-5-oneHCT-116Colorectal Cancer4.2 ± 0.2 nih.gov
4-[2-(4-Nitrophenyl)hydrazono]-3-phenyl-1-(pyridin-2-yl)-2-pyrazolin-5-oneMCF-7Breast Cancer17.8 ± 0.5 nih.gov
3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-2Liver Cancer6.78 srrjournals.com

Induction of Apoptosis and Cell Cycle Perturbation

Beyond inhibiting proliferation, pyrazole analogues actively induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells. These mechanisms are crucial for their therapeutic potential.

The compound 3,19-(N-phenyl-3-(4-fluorophenyl)-pyrazole) acetal of andrographolide was shown to induce apoptosis in MDA-MB-231 breast cancer cells in a time-dependent manner, with apoptotic cells increasing from 10% to 55% over a 72-hour period. mdpi.compreprints.org Cell cycle analysis further revealed that this compound caused cell cycle arrest in the S phase. mdpi.comnih.gov

Other pyrazole derivatives have been shown to induce apoptosis through the intrinsic and extrinsic pathways. In HT29 colon cancer cells, pyrazoles led to an increased level of the pro-apoptotic protein Bax, a decreased level of the anti-apoptotic protein Bcl-2, and enhanced cleavage of caspase-8, caspase-9, and PARP-1. In studies on MDA-MB-468 triple-negative breast cancer cells, a different pyrazole derivative also induced apoptosis, which was accompanied by cell cycle arrest in the S phase. nih.govnih.gov This arrest prevents the cancer cells from replicating their DNA and dividing.

Reactive Oxygen Species (ROS) Generation in Cellular Models

The generation of reactive oxygen species (ROS) is a key mechanism underlying the cytotoxic effects of many anticancer agents. ROS are highly reactive molecules that can induce oxidative stress, damage cellular components like DNA, lipids, and proteins, and ultimately trigger apoptosis.

Several studies have directly linked the pro-apoptotic activity of pyrazole derivatives to their ability to generate ROS within cancer cells. In MDA-MB-468 triple-negative breast cancer cells, the induction of apoptosis by a pyrazole compound was accompanied by a significant elevation in the intracellular levels of ROS. nih.govnih.govresearchgate.net This increase in ROS was shown to provoke apoptosis through the activation of caspase 3, a key executioner enzyme in the apoptotic cascade. nih.govnih.gov Another study on a different pyrazole derivative also demonstrated that its mechanism of action involved the induction of intracellular ROS generation and subsequent mitochondrial depolarization, which are critical events in the intrinsic pathway of apoptosis. mdpi.com This suggests that the anticancer effects of these pyrazole analogues are, at least in part, mediated by the deliberate induction of oxidative stress, which cancer cells are often more vulnerable to than normal cells.

Kinase Inhibition (e.g., EGFR, HER-2, CDK2, BCR-Abl, p38α MAP kinase)

The pyrazole scaffold is a recognized pharmacologically significant structure, with its derivatives showing inhibitory activity against a range of protein kinases implicated in cancer and inflammatory diseases. nih.gov Research into pyrazole-based kinase inhibitors has identified several analogues with potent activity against key targets.

One area of investigation has been the inhibition of BCR-Abl kinase, a therapeutic target for chronic myeloid leukemia (CML). nih.gov Pyrazole derivatives have been developed as BCR-Abl inhibitors; for instance, compound 10 , which incorporates a diarylamide moiety from known inhibitors like imatinib (B729), demonstrated an IC50 value of 14.2 nM against Bcr-Abl kinase. nih.gov Furthermore, perturbation of the p38α MAPK pathway has been explored as a strategy to sensitize CML cells to BCR-Abl inhibitors. mdpi.com Specific inhibition of p38α was shown to significantly enhance the therapeutic efficacy of both imatinib and dasatinib (B193332) in BCR-Abl-positive leukemia cells. mdpi.com

Other studies have identified pyrazoloheteroaryl compounds as potent inhibitors of p38α MAP kinase, a key enzyme in inflammatory signaling pathways. nih.gov Analogues such as pyrazolo[3,4-b]pyridine 9 , pyrazolo[3,4-d]pyrimidine 18a , and pyrazolo[3,4-b]pyrazine 23b have shown potent in vivo activity in animal models of rheumatoid arthritis following oral administration. nih.gov

The pyrazole core has also been incorporated into inhibitors of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). A pyrazolo-pyridazine derivative, compound 4 , displayed moderate inhibitory activity against both EGFR and CDK-2/cyclin A2, with IC50 values of 0.391 µM and 0.55 µM, respectively. mdpi.com Nanoparticle formulations of this compound showed enhanced inhibitory activity against both enzymes. mdpi.com Another pyrazole-indole hybrid, compound II , has demonstrated powerful antitumor activity through excellent inhibition of CDK-2 kinase. mdpi.com Additionally, various pyrazole derivatives have been investigated as EGFR tyrosine kinase (TK) inhibitors for potential cancer therapy. researchgate.net

Table 1: Kinase Inhibitory Activity of Selected Pyrazole Analogues
Compound/AnalogueTarget KinaseInhibitory Activity (IC50)Reference
Compound 10BCR-Abl14.2 nM nih.gov
Pyrazolo-pyridazine 4EGFR0.391 µM mdpi.com
Pyrazolo-pyridazine 4CDK-2/cyclin A20.55 µM mdpi.com
4-SLNs (Nanoparticle)EGFR0.088 µM mdpi.com
4-LPHNPs (Nanoparticle)CDK-2/cyclin A20.22 µM mdpi.com

Estrogen Receptor Alpha (ERα) Modulation

Pyrazole derivatives have been investigated for their potential to modulate estrogen receptor alpha (ERα), a key factor in the development and progression of hormone receptor-positive breast cancer. thesciencein.orgresearchgate.net Molecular docking studies have been performed on various pyrazole derivatives to evaluate their potential as ERα inhibitors. thesciencein.org These in silico screenings identified that pyrazole derivatives with specific substitutions, including a 4-fluoro substituent, were potentially potent when compared to the standard therapy 4-hydroxy Tamoxifen. thesciencein.org

In addition to antagonistic activity, some pyrazole analogues have demonstrated agonistic properties. A synthetic pyrazole agonist, propyl-pyrazole-triol, was found to be approximately 100-fold more potent than estradiol (B170435) in inducing intramolecular folding and reporter gene transactivation in a mutant form of ERα (ER(G521T)) that is otherwise unresponsive to the endogenous ligand. nih.gov This highlights the ability of the pyrazole structure to interact effectively with the estrogen receptor, even in mutated forms that confer hormone resistance. nih.gov

Further research has led to the development of pyrazole-based compounds that are selective ERα antagonists. One such compound, methyl-piperidino-pyrazole (B8055926) (MPP), has been identified as a highly ERα-selective antagonist. illinois.edu These basic side-chain pyrazoles antagonize estradiol stimulation of ERα specifically, without showing activity on ERβ. illinois.edu

Analgesic and Antinociceptive Effects

Analogues of this compound have demonstrated significant analgesic and antinociceptive properties in various preclinical models. The mechanisms underlying these effects are multifaceted, involving interactions with peripheral opioid receptors, modulation of key signaling pathways, and blockade of specific ion channels.

Blockade of Acid-Sensing Ion Channel Subtype 1α (ASIC-1α)

In addition to opioid receptor activation, the blockade of the acid-sensing ion channel subtype 1α (ASIC-1α) has been identified as another mechanism contributing to the antinociceptive properties of pyrazole analogues. frontiersin.org ASIC-1α is a cation channel activated by extracellular protons and is involved in pain signaling. nih.govresearchgate.net The antinociceptive effect of pyrazole compounds bearing a fluorine atom on the phenyl ring has been associated with the blockade of this channel. frontiersin.org Electrophysiological analyses have been used to investigate the mechanisms of action of regio-isomeric fluorinated pyrazole compounds, including their effects on the ASIC-1α channel. kuleuven.be

In Vivo Pain Models (e.g., acetic acid-induced writhing, formalin test)

The analgesic and antinociceptive potential of pyrazole analogues has been confirmed in established in vivo pain models.

The acetic acid-induced writhing test is a chemical pain model that assesses peripheral analgesic activity by measuring abdominal constrictions following an intraperitoneal injection of acetic acid. scirp.orgnih.gov Oral administration of pyrazole analogues, such as LQFM021 and 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), has been shown to significantly decrease the number of writhings in mice, indicating a potent peripheral analgesic effect. nih.govresearchgate.net

The formalin test is another widely used model that evaluates both neurogenic (acute) and inflammatory (chronic) pain. sid.irnih.gov The test involves injecting formalin into the paw, which elicits a biphasic pain response: an initial, acute phase of intense nociception followed by a second, tonic phase associated with inflammation. nih.gov Pyrazole analogues like LQFM021 have been shown to reduce the licking time in both the first (neurogenic) and second (inflammatory) phases of the formalin test, suggesting efficacy against both types of pain. nih.gov The antinociceptive effect in both phases was reversed by naloxone, confirming the involvement of opioid receptors. researchgate.netnih.gov

Table 2: Efficacy of Pyrazole Analogues in Preclinical Pain Models
AnaloguePain ModelObserved EffectReference
LQFM021Acetic Acid-Induced WrithingDecreased number of writhings nih.gov
LQFM039Acetic Acid-Induced WrithingReduced number of abdominal writhings researchgate.net
LQFM021Formalin Test (Phase 1 - Neurogenic)Reduced licking time nih.gov
LQFM021Formalin Test (Phase 2 - Inflammatory)Reduced licking time nih.gov

Vasorelaxant Activities

The vasorelaxant properties of pyrazole derivatives have been a subject of significant investigation, with studies focusing on their mechanisms of action, particularly their influence on vascular smooth muscle tone. Research has explored the intricate pathways through which these compounds exert their effects, revealing a multi-faceted mechanism involving both endothelium-dependent and -independent pathways.

The nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway is a critical regulator of vascular tone. Studies on analogues such as 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039) and 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21) have demonstrated that their vasorelaxant effects are significantly linked to this pathway. cdnsciencepub.comnih.govnih.gov

Research has shown that these pyrazole derivatives can elicit a concentration-dependent relaxation in isolated aortic rings. cdnsciencepub.comnih.gov The involvement of the NO/cGMP pathway was confirmed in experiments where the vasorelaxant effect of these compounds was attenuated by pre-treatment with Nω-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase (NOS) inhibitor, and 1H- cdnsciencepub.comnih.govchula.ac.thoxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a guanylate cyclase inhibitor. cdnsciencepub.comnih.govnih.gov This suggests that the compounds' ability to relax blood vessels is at least partially dependent on the synthesis of NO and the subsequent production of cGMP. nih.gov For LQFM-21, its antihypertensive and vasodilator effects are suggested to involve the muscarinic receptor and the NO/cGMP pathway. nih.gov

These findings collectively indicate that the vasorelaxant action of these pyrazole analogues involves the stimulation of the NO/cGMP pathway, leading to a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation. cdnsciencepub.comnih.gov

In addition to the NO/cGMP pathway, the blockade of calcium channels has been identified as a key mechanism contributing to the vasorelaxant effects of pyrazole derivatives. cdnsciencepub.comnih.govresearchgate.net The influx of extracellular calcium through voltage-gated calcium channels is a primary trigger for vascular smooth muscle contraction.

Studies have demonstrated that pyrazole analogues can significantly attenuate contractions induced by high concentrations of potassium chloride (KCl), which depolarizes the cell membrane and opens voltage-dependent calcium channels. sums.ac.ir For instance, the compound 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039) was shown to block contractions induced by calcium chloride (CaCl2). cdnsciencepub.comnih.gov The vasorelaxant effect curve of certain pyrazole-tetrazole molecules has been noted to be similar to that of verapamil, a known calcium channel blocker, implying a similar mechanism of action. researchgate.net

Further investigations into a series of novel pyranopyrazole derivatives confirmed their vasorelaxant and calcium channel blocking activities. sums.ac.ir With the exception of one compound, all tested pyranopyrazole analogues significantly attenuated KCl-induced contractions of isolated aorta rings in a concentration-dependent manner. sums.ac.ir Molecular docking studies also supported these findings, showing that the compounds could efficiently fit into the active site of the calcium channel. sums.ac.ir These results suggest that pyrazole analogues could be promising candidates for further development as antihypertensive agents acting through calcium channel blockade. sums.ac.ir

Other Therapeutic Explorations (e.g., antidiabetic, antileishmanial, antidepressant)

The versatile scaffold of the pyrazole nucleus has prompted its exploration in various therapeutic areas beyond cardiovascular effects. researchgate.netmdpi.com Researchers have investigated its potential as an antidiabetic, antileishmanial, and antidepressant agent, with several analogues showing promising activity.

Antidiabetic Activity

Pyrazole derivatives have been identified as potential agents for managing type 2 diabetes mellitus by targeting key enzymes involved in carbohydrate digestion. researchgate.netnih.gov Compounds such as 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) have demonstrated potent in vitro inhibition of α-glucosidase and α-amylase. nih.gov The inhibition of these enzymes is a therapeutic strategy to control postprandial hyperglycemia. nih.gov Pyz-1 and Pyz-2 showed inhibitory activity comparable to the standard drug, acarbose. nih.gov A variety of pyrazole-based compounds have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase, or as agonists for peroxisome proliferator-activated receptors (PPARs). nih.govresearchgate.net

In Vitro Antidiabetic Activity of Pyrazole Analogues nih.gov
Compoundα-glucosidase IC50 (µM)α-amylase IC50 (µM)
Pyz-175.62 ± 0.56119.3 ± 0.75
Pyz-295.85 ± 0.92120.2 ± 0.68
Acarbose (Standard)72.58 ± 0.68115.6 ± 0.574

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic options are needed. academicjournals.org Various pyrazole derivatives have been synthesized and evaluated for their activity against different Leishmania species. academicjournals.orgnih.govnih.gov One study found that a phenyl pyrazoline derivative, 1-(3-phenyl-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-4,5-dihydropyrazol-1-yl)propan-1-one, was the most active compound tested against Leishmania donovani, with an IC50 value significantly lower than the standard drugs miltefosine (B1683995) and amphotericin B deoxycholate. academicjournals.org Another hydrazine-coupled pyrazole derivative displayed promising activity against a Leishmania aethiopica isolate, proving to be more active than both miltefosine and amphotericin B deoxycholate. nih.gov The addition of a sulfonamide group to the pyrazole structure has also been shown to improve antileishmanial activity against L. amazonensis and L. infantum. mdpi.com

In Vitro Antileishmanial Activity of Pyrazole Analogues
CompoundSpeciesIC50 (µg/mL)Reference
Compound 13L. aethiopica0.018 nih.govnih.gov
Compound IIIbL. donovani0.0112 academicjournals.org
Compound IIIL. aethiopica0.28 ± 0.03 academicjournals.org
Miltefosine (Standard)L. donovani0.3 ± 0.04 academicjournals.org
Amphotericin B (Standard)L. donovani0.2 ± 0.02 academicjournals.org

Antidepressant Activity

The potential of pyrazole and pyrazoline analogues as antidepressant agents has been linked to their ability to inhibit monoamine oxidase-A (MAO-A), an enzyme that metabolizes key neurotransmitters like serotonin (B10506) and norepinephrine. chula.ac.thnih.gov A series of synthesized pyrazoline derivatives were evaluated for their antidepressant efficacy through both in silico and in vivo studies. chula.ac.thchula.ac.th Compounds such as 4-(1-ethyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (PY2) and 4-(1-ethyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (PY3) showed strong binding affinity to the human MAO-A enzyme in molecular docking studies. chula.ac.thchula.ac.th Subsequent in vivo testing using the Forced Swimming Test (FST) and Tail Suspension Test (TST) in mice confirmed that these compounds demonstrated substantial antidepressant efficacy when compared to a standard drug. chula.ac.thchula.ac.th The 4,5-dihydro-1H-pyrazole structure is considered a promising template for designing new MAO-A inhibitors. nih.gov

Molecular Docking Scores of Pyrazoline Analogues against MAO-A (2Z5X) chula.ac.thchula.ac.th
CompoundDocking Score
PY2-9.766
PY3-9.894

Structure Activity Relationship Sar Studies and Rational Design of 1 4 Fluorobenzyl 1h Pyrazole Analogues

Influence of Fluorine Atom Position and Electronic Effects on Biological Activity

The position of the fluorine atom on the benzyl (B1604629) ring of 1-benzyl-1H-pyrazole analogues has a significant impact on their biological activity, primarily through the modulation of electronic effects. The fluorine atom is a potent electron-withdrawing group, and its placement at the ortho, meta, or para position can alter the molecule's interaction with its biological target.

Impact of Substituents on the Pyrazole (B372694) Ring (e.g., methyl, nitro, amino, carboxylic acid, amide)

Modifications to the pyrazole ring are a cornerstone of the SAR of 1-(4-fluorobenzyl)-1H-pyrazole analogues, allowing for the exploration of steric and electronic requirements of the target's binding pocket.

In a study focused on developing inhibitors for Receptor Interacting Protein 1 (RIP1) kinase, a series of 1-benzyl-1H-pyrazole derivatives were synthesized and evaluated. nih.gov This study provides valuable insights that can be extrapolated to the this compound scaffold. For example, the introduction of a nitro group at the 3-position of the pyrazole ring was a key feature of the initial lead compound. nih.gov Subsequent modifications explored the impact of other substituents.

Modifications of the Benzyl Moiety and Their Pharmacological Consequences

Alterations to the benzyl group of this compound provide another avenue for optimizing pharmacological activity. These modifications can influence the compound's size, shape, and lipophilicity, all of which are critical for effective drug-target interactions.

In the development of RIP1 kinase inhibitors, the benzyl moiety of the lead compound, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, was subjected to various modifications. nih.gov While the lead compound featured a dichlorinated benzyl group, the study explored the effects of other substitutions. Replacing the benzyl group with different substituted benzyl analogues or other aromatic systems can probe the steric and electronic tolerances of the binding site. For instance, the introduction of different substituents on the phenyl ring of the benzyl group can modulate the compound's binding affinity and selectivity. nih.gov

The following table summarizes the structure-activity relationships of modifications to the benzyl moiety in a series of 1-benzyl-1H-pyrazole derivatives targeting RIP1 kinase. nih.gov

Compound IDBenzyl Moiety SubstitutionPyrazole C3-SubstituentRIP1 Kinase Kd (μM)Cell Necroptosis EC50 (μM)
1a 2,4-dichloroNitro0.170.44
4a 2-chloro-4-fluoro3-amino-4-methylbenzenesulfonamide0.140.28
4b 2,4-dichloro3-amino-4-methylbenzenesulfonamide0.0780.16
4c 2,4-dichloro3-amino-4-methoxybenzenesulfonamide0.130.25

Elucidation of Key Pharmacophore Features for Target Binding

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For this compound analogues, pharmacophore modeling helps in understanding the key features that govern their binding affinity and in designing new, more potent compounds.

For pyrazole-based inhibitors in general, common pharmacophoric features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. pjps.pkgrafiati.com The pyrazole ring itself can act as a hydrogen bond acceptor at the N2 position and, if unsubstituted at N1, as a hydrogen bond donor. nih.gov The 4-fluorobenzyl group provides a key hydrophobic and aromatic feature that can engage in van der Waals and π-π stacking interactions within the target's binding pocket.

A typical pharmacophore model for a pyrazole-based kinase inhibitor might include:

A hydrogen bond acceptor: often the N2 atom of the pyrazole ring.

A hydrophobic/aromatic group: represented by the 1-(4-fluorobenzyl) moiety.

Additional hydrogen bond donors or acceptors: introduced through substituents on the pyrazole ring (e.g., amide or amino groups).

An additional aromatic or hydrophobic feature: which can be another substituent on the pyrazole ring.

These features are crucial for the molecule to fit correctly into the active site of the target protein and exert its biological effect. nih.gov

Scaffold Hopping and Lead Optimization Strategies for Enhanced Potency and Selectivity

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining the key pharmacophoric features. bhsai.org This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.

For this compound, a scaffold hopping approach could involve replacing the pyrazole ring with other five- or six-membered heterocycles that can present the key substituents in a similar spatial arrangement. For example, isoxazole (B147169) or triazole rings could be explored as potential bioisosteres for the pyrazole core. nih.gov

Lead optimization strategies for this class of compounds often involve iterative cycles of design, synthesis, and biological testing. Based on the SAR data, medicinal chemists can make targeted modifications to the lead compound to improve its activity. For instance, if a particular region of the molecule is found to be sensitive to steric bulk, smaller substituents can be introduced. Conversely, if a hydrogen bond is identified as being crucial for activity, functional groups capable of forming such bonds can be incorporated. This systematic approach allows for the refinement of the lead compound into a clinical candidate with the desired pharmacological profile. nih.gov

Computational Chemistry and Molecular Modeling in Research on 1 4 Fluorobenzyl 1h Pyrazole

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurasianjournals.com This method is widely used in drug design to understand how a ligand, such as 1-(4-fluorobenzyl)-1H-pyrazole, might interact with a biological target.

Molecular docking simulations are instrumental in predicting the binding mode and affinity between a ligand and a target protein's active site. For pyrazole (B372694) derivatives, studies have shown that they can form key interactions, such as hydrogen bonds and hydrophobic interactions, with various enzymes and receptors. nih.govresearchgate.net In a hypothetical docking study of this compound, the pyrazole ring could act as a hydrogen bond acceptor, while the fluorobenzyl group could engage in hydrophobic and aromatic stacking interactions within a receptor's binding pocket. The specific interactions and calculated binding energy would help in predicting the compound's potential as an inhibitor or modulator of a given target. nih.gov

Table 1: Potential Intermolecular Interactions in Ligand-Target Binding

Interaction Type Potential Involving Moiety of this compound
Hydrogen Bonding Nitrogen atoms of the pyrazole ring
Hydrophobic Interactions Benzyl (B1604629) group, pyrazole ring
π-π Stacking Phenyl ring, pyrazole ring
Halogen Bonding Fluorine atom on the benzyl group

By screening this compound against libraries of known protein structures, molecular docking can help identify potential biological targets. The pyrazole scaffold is a well-known pharmacophore present in compounds targeting a wide range of proteins, including kinases, carbonic anhydrases, and tubulin. nih.govsemanticscholar.org Docking studies on various pyrazole derivatives have identified potential inhibitors for targets like VEGFR-2, Aurora A, and CDK2, which are crucial in cancer research. nih.govresearchgate.net A similar approach for this compound would involve docking it into the active sites of these and other receptors to assess its binding affinity and identify its most likely molecular targets.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. ej-chem.org QSAR models are built by correlating molecular descriptors (physicochemical properties) with experimentally determined activity.

Although a specific QSAR model developed for this compound has not been identified in the literature, numerous studies on pyrazole derivatives have successfully employed this technique. nih.govnih.gov To develop a QSAR model relevant to this compound, a series of structurally related analogues would be synthesized and tested for a specific biological activity. Molecular descriptors such as lipophilicity (logP), molar refractivity, and electronic properties would be calculated. Statistical methods would then be used to create an equation that predicts the activity of new compounds, guiding the design of more potent molecules.

Table 2: Common Molecular Descriptors in QSAR Studies

Descriptor Category Example Descriptors Relevance
Electronic Dipole moment, HOMO/LUMO energies Governs electrostatic and covalent interactions
Steric Molecular weight, volume, surface area Influences how a molecule fits into a binding site
Hydrophobic LogP (partition coefficient) Affects membrane permeability and hydrophobic interactions
Topological Connectivity indices Describes molecular shape and branching

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is widely applied to calculate molecular properties such as optimized geometry, electronic energies, and reactivity indices.

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. This information is crucial as the molecule's conformation dictates how it can interact with biological targets. For instance, a DFT study on the related compound 5-(4-fluorophenyl)-1H-pyrazol-3-amine successfully determined its optimized molecular structure using the B3LYP/6-311+G(2d,p) method. tandfonline.com A similar analysis would provide the foundational structure of this compound for use in more advanced simulations like molecular docking.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and kinetic stability. researchgate.netirjweb.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron. researchgate.net DFT calculations can map the electron density of these orbitals, indicating the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is likely to be distributed over the electron-rich pyrazole and phenyl rings, while the LUMO would also be located across these aromatic systems. The calculated energy gap would provide a quantitative measure of its chemical reactivity. researchgate.net

Table 3: Theoretical Parameters from DFT Calculations

Parameter Definition Significance for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability
ΔE (Energy Gap) ELUMO - EHOMO Predicts chemical reactivity and stability
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the power of an atom to attract electrons
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution

Calculation of Global Reactivity Parameters (e.g., chemical hardness, chemical potential, electronegativity, electrophilicity index)

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure and reactivity of molecules. ekb.egdergipark.org.tr By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), several global reactivity descriptors can be determined for this compound. These parameters are crucial for understanding the molecule's stability and reactivity. researchgate.netnih.gov

The key global reactivity parameters include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. researchgate.netresearchgate.net A larger energy gap implies greater stability and lower reactivity. nih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity and is calculated as the average of the HOMO and LUMO energies. researchgate.netresearchgate.net

Electronegativity (χ): Describes the power of an atom or molecule to attract electrons towards itself. It is calculated as the negative of the chemical potential. ekb.egdergipark.org.tr

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge from the environment. researchgate.net It quantifies the molecule's propensity to act as an electrophile. ekb.egnih.gov

These parameters are calculated using the following equations, based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -(I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity Index (ω) = μ² / (2η)

The calculated values of these descriptors for a given pyrazole derivative can provide insights into its chemical behavior and potential interactions. nih.govmdpi.com

ParameterFormulaSignificance
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to deformation or change; indicates stability
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency; charge transfer direction
Electronegativity (χ)Power to attract electrons
Electrophilicity Index (ω)μ² / 2ηPropensity to accept electrons; stabilization energy

Molecular Dynamics Simulations to Explore Binding Stability (if relevant studies exist)

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations can provide detailed insights into the stability of a ligand-protein complex and the nature of their interactions. rsc.orgphyschemres.org For pyrazole derivatives, MD simulations have been employed to explore their dynamic behavior within the active sites of various biological targets. eurasianjournals.comresearchgate.net

While specific molecular dynamics studies on this compound are not extensively reported in the available literature, this technique is highly relevant for understanding its potential biological activity. If this compound were to be investigated as an inhibitor of a specific protein, MD simulations could:

Assess the stability of the binding pose predicted by molecular docking. nih.govnih.gov

Analyze the conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy, providing a more accurate estimation of the binding affinity. nih.gov

Identify key amino acid residues that are crucial for the interaction and stability of the complex. nih.gov

For instance, studies on other pyrazole-containing compounds have used MD simulations to confirm the stability of their interactions with targets like kinases, providing a rationale for their inhibitory activity. nih.govresearchgate.net Such simulations would be a critical step in the virtual screening and rational design of drugs based on the this compound scaffold.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Preclinical Drug Discovery

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). rjpn.org Predicting these properties in silico can save significant time and resources by identifying compounds with poor ADME profiles before they are synthesized and tested in the lab. nih.govresearchgate.net

For pyrazole derivatives, various computational tools and web servers, such as SwissADME, are available to predict their ADME properties. rjpn.org These predictions are typically based on the molecule's physicochemical properties and established structure-property relationships. While specific in silico ADME studies for this compound are not detailed in the public domain, the general approach for pyrazole derivatives involves evaluating several key parameters:

Physicochemical Properties: Including molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and molar refractivity.

Drug-Likeness: Assessed using rules like Lipinski's Rule of Five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans. nih.gov

Pharmacokinetics: Predictions of gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with key metabolic enzymes (like Cytochrome P450) and transporters (like P-glycoprotein). rjpn.orgnih.gov

These in silico analyses are vital for optimizing lead compounds and guiding the design of new pyrazole derivatives with improved drug-like properties. nih.gov

ADME ParameterDescriptionImportance in Drug Discovery
Gastrointestinal (GI) AbsorptionThe extent to which the compound is absorbed from the gut into the bloodstream.Crucial for oral bioavailability.
Blood-Brain Barrier (BBB) PermeabilityThe ability of the compound to cross the BBB and enter the central nervous system.Important for CNS-targeting drugs; undesirable for others.
CYP InhibitionInhibition of Cytochrome P450 enzymes, which are key for drug metabolism.Potential for drug-drug interactions.
P-glycoprotein (P-gp) SubstrateWhether the compound is transported by the P-gp efflux pump.Can affect drug distribution and lead to multidrug resistance.
Lipinski's Rule of FiveA set of rules to evaluate drug-likeness and determine if a compound is likely to be an orally active drug.A guideline for rational drug design.

Future Perspectives and Research Directions for 1 4 Fluorobenzyl 1h Pyrazole

Exploration of Novel Biological Targets and Therapeutic Applications

The pyrazole (B372694) nucleus is a well-established pharmacophore with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities. researchgate.netresearchgate.net Future research on 1-(4-fluorobenzyl)-1H-pyrazole and its derivatives will likely focus on identifying novel biological targets to address unmet medical needs.

Derivatives of the pyrazole scaffold have shown significant potential in various therapeutic areas. For instance, pyrazole derivatives have been investigated as kinase inhibitors for cancer therapy, targeting enzymes like VEGFR2, BRAF, and p38 MAP kinase. nih.govnih.govrsc.orgwinthrop.edu A novel acetal (B89532) of andrographolide (B1667393) containing a 3-(4-fluorophenyl)-pyrazole moiety has demonstrated the ability to induce cell cycle arrest and apoptosis in breast cancer cells. nih.gov Furthermore, pyrazole-based compounds have been explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's by targeting mechanisms such as β-amyloid aggregation and monoamine oxidase B (MAO-B) inhibition. nih.govturkjps.org The structural versatility of the pyrazole ring allows for modifications that can lead to the discovery of compounds with novel mechanisms of action and improved therapeutic profiles. nih.govchim.it

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of pyrazole derivatives has evolved from traditional methods to more advanced and environmentally friendly approaches. researchgate.net Future research will continue to emphasize the development of sustainable synthetic methodologies for preparing this compound and related compounds.

Key areas of development include:

Green Chemistry Approaches: The use of green solvents like water, solvent-free reaction conditions, and energy-efficient techniques such as microwave and ultrasound irradiation are becoming increasingly important. researchgate.nettandfonline.comnih.govthieme-connect.com These methods aim to reduce the environmental impact and cost of synthesis. researchgate.net

Catalytic Methods: The development of novel catalysts, including metal-based and organocatalysts, can improve the efficiency and selectivity of pyrazole synthesis. researchgate.netthieme-connect.com

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the one-pot synthesis of complex pyrazole derivatives from simple starting materials, enhancing atom economy and reducing waste. researchgate.netresearchgate.net

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and process control for the production of pyrazole-based compounds.

Late-Stage Functionalization: Methods for introducing the 4-fluorobenzyl group or other substituents at a late stage of the synthesis can facilitate the rapid generation of diverse compound libraries for biological screening. researchgate.net

Integration of Multi-Omics Data with Chemical Biology Approaches

The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with chemical biology strategies presents a powerful approach to understanding the mechanism of action of this compound and its derivatives. nih.govrsc.orgresearchgate.net This integrated approach can provide a holistic view of the cellular response to a compound, moving beyond a single target to a systems-level understanding. researchgate.net

By combining these data, researchers can:

Identify the full spectrum of molecular targets and pathways modulated by a compound. nih.gov

Uncover mechanisms of drug resistance. researchgate.net

Discover novel biomarkers for predicting treatment response. nih.gov

Gain a deeper understanding of the compound's therapeutic potential and potential off-target effects. researchgate.net

This data-rich approach will be crucial for the rational design of next-generation pyrazole-based therapeutics with improved efficacy and safety profiles. arxiv.org

Design and Synthesis of Multi-Target Directed Ligands

The multifactorial nature of many diseases, such as cancer and neurodegenerative disorders, has led to the emergence of the multi-target directed ligand (MTDL) approach. nih.govresearchgate.net This strategy involves designing single molecules that can modulate multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. nih.govacs.org

The pyrazole scaffold is an ideal framework for the design of MTDLs due to its versatile chemical nature and ability to be readily functionalized. nih.gov Future research will likely focus on designing and synthesizing this compound-based MTDLs that can, for example:

Inhibit multiple kinases involved in cancer progression. nih.gov

Simultaneously target amyloid-β aggregation, oxidative stress, and neuroinflammation in Alzheimer's disease. nih.gov

Combine antimicrobial activity with the inhibition of bacterial virulence factors.

Translation of Preclinical Findings Towards Innovative Drug Candidates

The ultimate goal of research on this compound and its derivatives is the translation of promising preclinical findings into innovative drug candidates for clinical use. researchgate.netresearchgate.net This process involves a series of critical steps, including lead optimization, preclinical safety and efficacy studies, and ultimately, clinical trials.

A significant number of pyrazole-containing compounds are already in preclinical and clinical development for various diseases. nih.govresearchgate.net For instance, a derivative, RO3201195, a selective inhibitor of p38 MAP kinase, advanced to Phase I clinical trials for its anti-inflammatory properties. nih.gov The journey from a promising compound to an approved drug is long and challenging, requiring rigorous evaluation of its pharmacokinetic and pharmacodynamic properties, as well as its safety profile. Continued research and development in the areas outlined above will be essential to unlock the full therapeutic potential of the this compound scaffold and contribute to the development of new and effective medicines. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 1-(4-fluorobenzyl)-1H-pyrazole derivatives?

The synthesis of this compound derivatives often involves multi-step protocols, including cyclization, halogenation, and coupling reactions. For example, triazole-pyrazole hybrids can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the preparation of methyl 1-(4-cyano-1-(4-fluorobenzyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Key reagents include copper sulfate, sodium ascorbate, and alkyne derivatives, with reaction conditions optimized at 50°C for 16 hours in THF/water mixtures . Purification typically involves column chromatography to isolate products with high purity (>99%).

Q. How is the structural characterization of this compound derivatives performed?

Structural elucidation relies on spectroscopic and crystallographic techniques. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular frameworks. Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution, as seen in studies of ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, where dihedral angles between aromatic rings were quantified (e.g., 4.57° between pyrazole and fluorophenyl rings) . SCXRD parameters include R factors <0.1 and data-to-parameter ratios >15, ensuring accuracy .

Advanced Research Questions

Q. How do halogen substituents (e.g., fluorine) influence the reactivity and bioactivity of this compound derivatives?

Fluorine’s electronegativity and small atomic radius enhance metabolic stability and binding affinity in biological systems. For instance, fluorinated pyrazoles exhibit improved enzyme inhibition due to polar interactions with active sites, as observed in studies of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivatives, which showed potent antibacterial activity against drug-resistant strains . Computational studies (e.g., density functional theory) can further correlate substituent effects with electronic properties like HOMO-LUMO gaps .

Q. What methodological strategies address contradictions in bioactivity data for fluorinated pyrazoles?

Discrepancies in bioactivity often arise from assay variability (e.g., cell line differences) or structural nuances. For example, 4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde showed divergent inhibitory effects in kinase assays due to solvent polarity and protein conformation . To resolve contradictions, researchers should:

  • Standardize assay protocols (e.g., fixed IC50 determination conditions).
  • Employ orthogonal validation methods (e.g., surface plasmon resonance alongside enzymatic assays).
  • Conduct structure-activity relationship (SAR) studies to isolate critical functional groups .

Q. What crystallographic insights inform the design of this compound-based therapeutics?

SCXRD reveals conformational flexibility and intermolecular interactions critical for drug design. In 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, the pyrazole ring’s planarity and hydrogen-bonding networks with adjacent residues (e.g., carboxylate groups) were linked to antitumor activity . Advanced techniques like Hirshfeld surface analysis quantify non-covalent interactions (e.g., π-π stacking, halogen bonds), guiding scaffold optimization .

Methodological Considerations Table

Research AspectKey MethodologyExample Application
Synthesis CuAAC, Suzuki-Miyaura couplingTriazole-pyrazole hybrid synthesis
Characterization SCXRD, HRMS, 2D-NMRDihedral angle analysis in ethyl pyrazole carboxylates
Bioactivity Enzyme inhibition assays, MIC testingAntibacterial evaluation of hydrazone derivatives
Computational DFT, molecular dockingFluorine substituent effects on binding affinity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.